molecular formula C16H16INO2 B4756210 N-[2-(benzyloxy)ethyl]-2-iodobenzamide

N-[2-(benzyloxy)ethyl]-2-iodobenzamide

Cat. No.: B4756210
M. Wt: 381.21 g/mol
InChI Key: SXMBTNXWVVBMOR-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]-2-iodobenzamide is an organic compound that features a benzamide core with a benzyloxyethyl side chain and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-2-iodobenzamide typically involves the following steps:

    Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide under basic conditions to form 2-(benzyloxy)ethanol.

    Iodination of Benzamide: The benzamide core can be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.

    Coupling Reaction: The final step involves coupling the benzyloxyethyl intermediate with the iodinated benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products include azides, nitriles, and other substituted benzamides.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

    Coupling: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-2-iodobenzamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Material Science: It can be utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-2-iodobenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxyethyl side chain and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)ethyl]-2-bromobenzamide
  • N-[2-(benzyloxy)ethyl]-2-chlorobenzamide
  • N-[2-(benzyloxy)ethyl]-2-fluorobenzamide

Uniqueness

N-[2-(benzyloxy)ethyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and improve its binding interactions in biological systems.

Properties

IUPAC Name

2-iodo-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMBTNXWVVBMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.